N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DFB, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bonacorso et al. (2015) described a new, solventless, and metal-free synthesis method for the antiepileptic drug Rufinamide, which is chemically known as N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. This method also produces analogous compounds, highlighting its versatility in synthesizing related triazole derivatives (Bonacorso et al., 2015).
- Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, demonstrating their diverse applications in supramolecular and coordination chemistry due to the unique combination of easy accessibility and varied interactions (Schulze & Schubert, 2014).
Antimicrobial Applications
- Jadhav et al. (2017) synthesized and evaluated a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating their moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Applications in Organic Chemistry
- Luo et al. (2012) explored the use of bidentate ligands in gold-catalyzed reactions, which could be relevant for the reactivity of gold carbenes derived from triazole compounds like N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Luo et al., 2012).
Pharmacological Applications
- Hakimian et al. (2007) discussed Rufinamide's effectiveness against partial seizures and its potential role in treating Lennox-Gastaut syndrome. Rufinamide is the pharmacological name for N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Hakimian et al., 2007).
Mechanism of Action
Target of Action
The compound’s structure suggests it could interact with a variety of biological targets, given its aromatic ring and potential for hydrogen bonding .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context in which it is acting .
Biochemical Pathways
Compounds with similar structures have been known to participate in a variety of biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s structure suggests it could have reasonable bioavailability, given its balance of hydrophobic and hydrophilic regions .
Result of Action
The effects would likely depend on the specific biological target and the context in which the compound is acting .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLNEPHLGDHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.